2-(4-Chlorophenoxy)-5-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYUVUCBSIGEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)F)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289717-78-8 | |
| Record name | 2-(4-chlorophenoxy)-5-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations for 2 4 Chlorophenoxy 5 Fluorobenzaldehyde
The synthesis and functionalization of complex diaryl ethers such as 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde are of significant interest in medicinal and materials chemistry. This article details the advanced synthetic strategies, precursor chemistry, mechanistic underpinnings, and post-synthetic modifications related to this specific compound.
Comprehensive Spectroscopic Analysis and Structural Elucidation of 2 4 Chlorophenoxy 5 Fluorobenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution NMR spectroscopy is the cornerstone for determining the precise covalent structure of 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, an unambiguous assignment of every proton and carbon atom in the molecule is achievable.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals corresponding to the eight distinct hydrogen atoms on the two aromatic rings and the aldehyde group. The aldehyde proton (-CHO) would appear as the most downfield singlet, typically in the range of δ 9.8–10.5 ppm, due to the strong deshielding effect of the carbonyl group. The seven aromatic protons would resonate in the δ 6.8–8.0 ppm region. The protons on the fluorobenzaldehyde ring will exhibit couplings to the adjacent fluorine atom (H-F coupling), which is crucial for their assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 13 distinct signals, one for each carbon atom in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (typically δ 185–195 ppm). The carbon atoms directly bonded to electronegative atoms (oxygen, fluorine, chlorine) will also have characteristic chemical shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF), aiding in the definitive assignment of the fluorinated ring.
Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to rigorously connect the proton and carbon frameworks, confirming the ether linkage and the substitution pattern on both aromatic rings.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on established substituent effects and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| CHO | ~10.2 | s (singlet) | - |
| H6 | ~7.7 | dd (doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 3.0 |
| H4 | ~7.4 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 9.0, J(H-H) ≈ 3.0 |
| H3 | ~7.1 | dd (doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 |
| H2'/H6' | ~7.0 | d (doublet) | J(H-H) ≈ 9.0 |
| H3'/H5' | ~7.4 | d (doublet) | J(H-H) ≈ 9.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on established substituent effects and data from analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C=O | ~189.0 | - |
| C5 | ~160.0 | ¹J(C-F) ≈ 250 Hz |
| C1' | ~154.0 | - |
| C2 | ~158.0 | ²J(C-F) ≈ 15 Hz |
| C4' | ~130.0 | - |
| C3'/C5' | ~131.0 | - |
| C1 | ~125.0 | ²J(C-F) ≈ 20 Hz |
| C6 | ~120.0 | ³J(C-F) ≈ 7 Hz |
| C3 | ~118.0 | ³J(C-F) ≈ 7 Hz |
| C4 | ~115.0 | ²J(C-F) ≈ 25 Hz |
| C2'/C6' | ~122.0 | - |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides direct information about the functional groups present in the molecule and their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, expected in the region of 1690–1710 cm⁻¹. Another key feature would be the C-O-C stretching vibrations of the diaryl ether linkage, which typically appear as strong bands in the 1200–1280 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations would produce a series of bands between 1450 and 1600 cm⁻¹. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1100-1250 cm⁻¹ and 700-800 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations often give rise to strong Raman signals. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The symmetric nature of the C-Cl bond vibration might lead to a more prominent signal in the Raman spectrum compared to FT-IR.
Table 3: Characteristic Vibrational Frequencies for this compound Predicted frequencies are based on typical group frequencies for the functional groups present.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Medium |
| Aldehyde C-H Stretch | 2820-2880, 2720-2780 | 2820-2880, 2720-2780 | Weak-Medium |
| Aldehyde C=O Stretch | 1690-1710 | 1690-1710 | Very Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1580-1600, 1450-1500 | 1580-1600, 1450-1500 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1200-1280 | 1200-1280 | Strong |
| C-F Stretch | 1100-1250 | 1100-1250 | Strong |
| C-Cl Stretch | 700-800 | 700-800 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis
HRMS is essential for confirming the elemental composition and elucidating the fragmentation pathways of the molecule. By providing a highly accurate mass measurement, it validates the molecular formula.
Molecular Formula Confirmation: For the molecular formula C₁₃H₈ClFO₂, the calculated monoisotopic mass is 250.01968 Da. uni.lu High-resolution mass spectrometry can measure this mass to within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with a second peak (M+2) at approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing structural information. Key fragmentation pathways would likely involve:
Cleavage of the aldehyde group, leading to the loss of a hydrogen radical (M-1) or a formyl radical (M-29, loss of CHO).
Cleavage at the ether bond, which could lead to fragments corresponding to the 4-chlorophenoxy radical ([C₆H₄ClO]⁺) or the 5-fluorobenzaldehyde cation ([C₇H₄FO]⁺).
Loss of CO from the benzaldehyde (B42025) moiety is a common fragmentation pathway for such compounds.
Table 4: Predicted HRMS Data for this compound
| Ion/Fragment | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₃H₈³⁵ClFO₂ | 250.01968 |
| [M+2]⁺ | C₁₃H₈³⁷ClFO₂ | 252.01673 |
| [M-CHO]⁺ | C₁₂H₇³⁵ClFO | 221.02237 |
| [C₆H₄ClO]⁺ | C₆H₄³⁵ClO | 127.00052 |
| [C₇H₄FO]⁺ | C₇H₄FO | 123.02464 |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. If suitable crystals can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
Intermolecular Interactions: The crystal packing analysis would reveal the non-covalent interactions that govern the solid-state architecture. For this molecule, one might expect to find intermolecular interactions such as:
π-π stacking between the aromatic rings of adjacent molecules.
C-H···O interactions , where hydrogen atoms on the aromatic rings form weak hydrogen bonds with the oxygen atoms of the ether or aldehyde groups.
Halogen bonding (C-Cl···O or C-F···H), although typically weak, could also play a role in directing the crystal packing arrangement.
Advanced Spectroscopic Probes for Investigating Molecular Dynamics and Electronic States
Beyond basic structural elucidation, advanced spectroscopic and computational methods can probe the molecule's dynamic behavior and electronic properties.
Fluorescence Spectroscopy: While not all aromatic aldehydes are strongly fluorescent, this technique could potentially provide insights into the electronic excited states of the molecule. The absorption (UV-Vis) and emission spectra would help determine the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, which is related to the molecule's color and photochemical reactivity.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict and corroborate experimental data. Optimized molecular geometries, calculated NMR chemical shifts, and simulated vibrational (IR and Raman) spectra can be compared with experimental results to confirm assignments. Furthermore, computational methods can map the molecular electrostatic potential (MEP), identify frontier molecular orbitals (HOMO and LUMO), and predict electronic transitions, offering a deeper understanding of the molecule's reactivity and electronic structure.
Computational Chemistry and Theoretical Frameworks Applied to 2 4 Chlorophenoxy 5 Fluorobenzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting a range of molecular properties. researchgate.net
Geometry Optimization: The first step in most DFT studies is to determine the molecule's most stable three-dimensional conformation. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. The process yields optimized bond lengths, bond angles, and dihedral angles, providing a precise structural model of the molecule. For analogous benzaldehyde (B42025) derivatives, DFT has been shown to reproduce experimentally determined structures with high accuracy. researchgate.netconicet.gov.ar
Electronic Structure and Spectroscopic Properties: Once the geometry is optimized, DFT can be used to calculate the distribution of electrons within the molecule. This includes mapping the Molecular Electrostatic Potential (MEP), which identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about intermolecular interactions. conicet.gov.ar
Furthermore, time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), correlating calculated excitation energies with experimentally observed absorption bands. conicet.gov.ar Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated, aiding in the interpretation of experimental spectroscopic data for the compound. researchgate.net
Below is a representative table of optimized geometric parameters for a similar compound, 4-(Dimethylamino) Benzaldehyde, calculated using DFT, illustrating the type of data generated in such studies.
| Parameter | Bond | B3LYP/6-31G(d,p) Calculated Value (Å) | Experimental Value (Å) |
| Bond Length | C=O | 1.221 | 1.204 |
| Bond Length | C-C (ring) | 1.395 - 1.408 | 1.379 - 1.401 |
| Bond Length | C-N | 1.369 | 1.364 |
| Bond Angle | C-C-H | 119.2 - 121.1 | 118.0 - 121.0 |
| Bond Angle | C-C-C (ring) | 118.6 - 121.0 | 118.5 - 121.2 |
| Data derived from a study on 4-(Dimethylamino) Benzaldehyde. conicet.gov.ar |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions.
The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). A more negative score typically indicates a more favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
Studies on structurally related benzoxazole (B165842) and benzothiazole (B30560) derivatives have used molecular docking to investigate their antifungal activities by simulating their interaction with target proteins like the lipid transfer protein sec14p. mdpi.com Similarly, various heterocyclic compounds are frequently docked against bacterial enzymes like DNA gyrase or dihydrofolate reductase (DHFR) to predict their antibacterial potential. nih.gov For this compound, docking could be employed to explore its potential inhibitory activity against a wide range of enzymes implicated in disease.
The following table shows example binding energies from a docking study of a novel synthesized compound, CY3, against various bacterial protein targets, demonstrating the typical output of such simulations.
| Target Protein | Binding Energy (kcal/mol) - AutoDock Vina |
| Dihydrofolate reductase (DHFR) | -7.07 |
| Dehydrosqualene synthase (DHSS) | -7.05 |
| DNA gyrase | -6.83 |
| Glucose 6-phosphate synthase (GlmS) | -6.52 |
| Undecaprenyl pyrophosphate synthase (UDPPS) | -6.49 |
| Data derived from a study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CY3). nih.gov |
Quantum Chemical Descriptors and Their Correlation with Chemical Reactivity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its properties and predict its chemical reactivity. These descriptors are calculated using the output of quantum mechanical methods like DFT. For this compound, these parameters provide a quantitative basis for understanding its stability and reaction tendencies.
Key descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov
These descriptors are invaluable for predicting how this compound might behave in different chemical environments and for comparing its reactivity to that of its analogues. nih.gov
| Descriptor | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering of a system when it accepts electrons |
In Silico Modeling of Chemical Transformations Involving this compound
In silico modeling extends beyond static molecular properties to simulate dynamic processes, including chemical reactions and metabolic transformations. For this compound, these models can predict the outcomes of chemical reactions, elucidate reaction mechanisms, and forecast its metabolic fate in biological systems.
Reaction Mechanism Studies: Computational methods can be used to map the potential energy surface of a reaction involving the aldehyde group or other reactive sites on the molecule. This allows for the identification of transition states and the calculation of activation energies, providing a deep understanding of the reaction pathway. For example, DFT studies have been used to understand why certain substituted benzaldehydes fail to react in multicomponent reactions like the Biginelli reaction, by revealing prohibitively high activation energies for key steps. mdpi.com
Metabolism Prediction: Predicting how a molecule is metabolized is crucial for drug development and toxicology. In silico tools can predict the sites on this compound that are most susceptible to metabolic enzymes, such as cytochrome P450 (CYP). researchgate.net These models can identify potential metabolites that might be formed through reactions like hydroxylation, oxidation, or conjugation. Such predictions help in identifying potentially toxic byproducts and understanding the compound's pharmacokinetic profile. researchgate.net
Theoretical Basis for Structure-Activity Relationship (SAR) Prediction in this compound Analogues
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. kcl.ac.uk Theoretical and computational approaches provide a powerful foundation for predicting the SAR of analogues of this compound before they are synthesized.
The core principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are determined by its structure. nih.gov By systematically modifying the parent structure—for instance, by changing the substituents on the phenyl rings, altering their positions, or modifying the ether linkage—it is possible to modulate properties like binding affinity, efficacy, and selectivity. drugdesign.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models take this a step further by creating mathematical equations that correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with changes in biological activity. nih.gov For analogues of this compound, a QSAR model could be developed to predict the antifungal or antibacterial activity of new derivatives based on calculated descriptors. These models are essential for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties. nih.govaltex.org
Derivatization Chemistry and Analogue Synthesis Based on 2 4 Chlorophenoxy 5 Fluorobenzaldehyde
Synthesis and Characterization of Chalcone Derivatives from 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic intermediates. The primary method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation. rasayanjournal.co.innih.gov This reaction involves the base-catalyzed condensation of the aldehyde with a substituted acetophenone.
The general reaction mechanism begins with the formation of an enolate from the acetophenone in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). pharmascholars.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable chalcone.
A typical synthetic procedure involves dissolving equimolar amounts of this compound and a chosen acetophenone derivative in a solvent like ethanol. An aqueous solution of a base (e.g., 20-40% NaOH) is then added, and the mixture is stirred at room temperature for several hours. rasayanjournal.co.innih.gov The completion of the reaction is often indicated by the formation of a precipitate, which can be isolated by filtration, washed, and purified, typically through recrystallization.
The synthesized chalcones are characterized using various spectroscopic techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the C=O stretching of the α,β-unsaturated ketone and the C=C stretching of the enone system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the vinylic protons (Hα and Hβ), with their coupling constants (typically around 15-16 Hz) confirming a trans configuration. ¹³C NMR is used to confirm the carbon skeleton. researchgate.net
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized chalcone.
The following table outlines representative chalcone derivatives synthesized from this compound.
| Acetophenone Reactant | Resulting Chalcone Derivative Name |
| Acetophenone | 1-phenyl-3-(2-(4-chlorophenoxy)-5-fluorophenyl)prop-2-en-1-one |
| 4'-Hydroxyacetophenone | 1-(4-hydroxyphenyl)-3-(2-(4-chlorophenoxy)-5-fluorophenyl)prop-2-en-1-one |
| 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(2-(4-chlorophenoxy)-5-fluorophenyl)prop-2-en-1-one |
| 4'-Chloroacetophenone | 1-(4-chlorophenyl)-3-(2-(4-chlorophenoxy)-5-fluorophenyl)prop-2-en-1-one |
Preparation of Iminobenzyl and Thiosemicarbazone Analogues
The aldehyde group of this compound is readily converted into imines (Schiff bases) and thiosemicarbazones.
Iminobenzyl Analogues (Schiff Bases): These are synthesized by the condensation reaction between the aldehyde and a primary amine. The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired primary amine in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The formation of the imine bond (C=N) is a dehydration process.
Thiosemicarbazone Analogues: These derivatives are prepared by reacting the aldehyde with thiosemicarbazide. The reaction is usually performed under mild conditions, such as stirring the reactants in a protic solvent at room temperature or with gentle heating. The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the thiosemicarbazone.
These derivatives are important for their potential biological activities and as intermediates for synthesizing various heterocyclic compounds.
Cyclization Reactions Leading to Pyrazoline and Other Heterocyclic Derivatives
The chalcone derivatives synthesized in section 5.1 are valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds, most notably pyrazolines.
Pyrazoline Synthesis: Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are typically synthesized by the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) hydrate or its derivatives (e.g., phenylhydrazine). The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization and rearrangement to form the stable pyrazoline ring. The reaction is commonly carried out by refluxing the chalcone and hydrazine derivative in a solvent like ethanol or acetic acid.
For example, reacting 1-phenyl-3-(2-(4-chlorophenoxy)-5-fluorophenyl)prop-2-en-1-one with hydrazine hydrate would yield 5-(2-(4-chlorophenoxy)-5-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.
Other Heterocyclic Derivatives: The versatile reactivity of chalcones and other derivatives of this compound allows for their conversion into other heterocyclic systems like pyrimidines (by reacting chalcones with urea (B33335) or thiourea) and isoxazoles (by reacting chalcones with hydroxylamine).
Elaboration of the Aldehyde Functionality into Carboxylic Acids, Alcohols, and Amines
The aldehyde group can be transformed into other key functional groups, expanding the chemical diversity of derivatives.
Carboxylic Acids: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(4-chlorophenoxy)-5-fluorobenzoic acid. This can be achieved using common oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent.
Alcohols: Reduction of the aldehyde yields the corresponding primary alcohol, (2-(4-chlorophenoxy)-5-fluorophenyl)methanol. This transformation is typically accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or more powerful reagents like lithium aluminum hydride (LiAlH₄).
Amines: The aldehyde can be converted to an amine via reductive amination. This process involves two steps in one pot: the formation of an imine by reacting the aldehyde with an amine (such as ammonia or a primary/secondary amine), followed by the in-situ reduction of the imine to the corresponding amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
Introduction of Diverse Substituents on the Aromatic Rings for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR), it is essential to synthesize a library of analogues with varied substituents on the two aromatic rings of the this compound scaffold. This systematic modification helps in identifying the structural features that are critical for a desired biological activity.
Modifications can be made by:
Starting with substituted precursors: Using different substituted phenols to react with 2,5-difluorobenzaldehyde to create variations on the chlorophenoxy ring, or using different substituted benzaldehydes in the derivatization reactions described above.
Direct modification of the aromatic rings: Performing electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) on the parent molecule or its derivatives, although regioselectivity can be a challenge.
The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at different positions on the rings can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. mdpi.comncku.edu.tw
Multi-Component Reactions Utilizing this compound as a Building Block
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. nih.gov These reactions are highly efficient and atom-economical. This compound is an ideal aldehyde component for various MCRs.
Examples of MCRs where this aldehyde can be used include:
Strecker Reaction: A three-component reaction between an aldehyde, an amine, and a cyanide source (like potassium cyanide) to synthesize α-aminonitriles, which are precursors to amino acids. nih.gov
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides.
Hantzsch Dihydropyridine Synthesis: A reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate to form dihydropyridine derivatives.
Biginelli Reaction: A reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to synthesize dihydropyrimidinones.
The use of this compound in these MCRs allows for the rapid generation of complex and diverse molecular libraries for screening purposes. nih.govresearchgate.net
Mechanistic Biological Activity Studies of 2 4 Chlorophenoxy 5 Fluorobenzaldehyde and Its Derivatives in Vitro Investigations
Enzyme Inhibition Mechanisms
The core of the biological activity of these compounds lies in their ability to inhibit specific enzymes. The nature of this inhibition, including the kinetics and binding interactions, determines the potency and selectivity of the compound.
Derivatives of 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde have been investigated as inhibitors of Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. frontiersin.org MAO exists in two isoforms, MAO-A and MAO-B, which are significant targets for the treatment of depression and neurodegenerative diseases, respectively. frontiersin.org
Kinetic studies have shown that many inhibitors derived from similar scaffolds act in a competitive fashion, binding to the active site of the enzyme and preventing the substrate from accessing it. tandfonline.com The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Binding site analysis through molecular docking studies provides insights into the specific interactions that stabilize the enzyme-inhibitor complex. The active site of MAO-A, for instance, is a well-defined cavity lined with both hydrophobic and polar residues. frontiersin.org Key residues such as Tyr407 and Tyr444, which surround the flavin adenine (B156593) dinucleotide (FAD) cofactor, are crucial for binding. The aromatic rings of the chlorophenoxy and fluorobenzaldehyde moieties can form favorable π-π stacking and hydrophobic interactions within this pocket, while the aldehyde group or its modifications can form hydrogen bonds with polar residues, anchoring the inhibitor in place.
| Compound | Target | IC50 (µM) | Type of Inhibition |
| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] frontiersin.orgnih.govthiazine-3-carbohydrazide 1,1-dioxide (9i) | MAO-A | 0.11 ± 0.005 | Competitive |
| Methyl 4-hydroxy-2H-benzo[e] frontiersin.orgnih.govthiazine-3-carboxylate 1,1-dioxide (3) | MAO-B | 0.21 ± 0.01 | Competitive |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | - |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | - |
This table presents IC50 values for representative MAO inhibitors to illustrate the range of potencies observed in related heterocyclic compounds. Data sourced from multiple studies. tandfonline.comrug.nl
Aldehyde Dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. gd3services.com The substrate specificity of ALDH isoforms is a critical determinant of their biological function. The structure of this compound, being an aromatic aldehyde, makes it a potential substrate or inhibitor for certain ALDH isoforms.
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ (U/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| Benzaldehyde (B42025) | Human ALDH1 | 4.8 | 0.34 | 0.070 |
| Benzaldehyde | Human ALDH2 | 0.74 | 0.039 | 0.053 |
| p-Nitrobenzaldehyde | Human ALDH1 | 0.25 | 0.98 | 3.9 |
| p-Nitrobenzaldehyde | Human ALDH2 | 0.15 | 0.15 | 1.0 |
| Cinnamaldehyde | Human ALDH1 | 1.8 | 2.4 | 1.3 |
| Cinnamaldehyde | Human ALDH2 | 0.15 | 0.10 | 0.67 |
This table displays kinetic parameters for human ALDH1 and ALDH2 with various aromatic aldehydes, demonstrating the enzyme's substrate specificity. Data adapted from Yin et al. nih.gov
Dihydrofolate Reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids. nih.gov This makes DHFR a critical target for antimicrobial and anticancer therapies. nih.govnih.gov Derivatives of this compound can be incorporated into larger molecular scaffolds designed to act as "antifolates," which are competitive inhibitors of DHFR. nih.gov
The key to successful therapy using DHFR inhibitors against parasitic infections, such as those caused by Toxoplasma gondii or Pneumocystis carinii, is selectivity. The inhibitor must bind more tightly to the parasitic enzyme than to the host (e.g., human or rat) enzyme to minimize toxicity. frontiersin.org This selectivity is achieved by exploiting subtle structural differences in the active sites between the parasitic and mammalian DHFR enzymes. Lipophilic antifolates can passively diffuse into cells, an advantage for targeting intracellular parasites.
| Compound | T. gondii DHFR IC50 (nM) | P. carinii DHFR IC50 (nM) | Rat Liver DHFR IC50 (nM) | Selectivity for T. gondii |
| 5-deaza N10-Me 3,4,5-trimethoxy analog (3) | 0.3 | 2.0 | 1200 | 4000-fold |
| Trimethoprim (Reference Drug) | 90 | 1200 | 5000 | 56-fold |
This table compares the inhibitory potency and selectivity of a representative nonclassical antifolate against parasitic and mammalian DHFR enzymes. Data adapted from Rosowsky et al. frontiersin.org
Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335). researchgate.net In mammals, two isoforms exist: Arginase I (cytosolic) and Arginase II (mitochondrial). These enzymes play roles in the urea cycle and in regulating L-arginine levels, which is also a substrate for nitric oxide synthase (NOS). rug.nl Inhibition of arginase can therefore modulate nitric oxide production, making it a target for cardiovascular and immunological diseases.
The active site contains a binuclear manganese (Mn²⁺) cluster that is essential for catalysis. Inhibitors often work by coordinating with this metal center, mimicking the tetrahedral intermediate of the hydrolysis reaction. Achieving isoform-specific inhibition is challenging due to the high degree of similarity in the active sites of Arginase I and II. nih.gov However, some compounds, particularly boronic acid derivatives, have shown high potency. Studies on chlorinated N-arylcinnamamides suggest a binding mode where the chlorinated aromatic ring is oriented toward the manganese cluster, indicating that halogenated aromatic structures, like the one found in this compound, could be incorporated into scaffolds that interact with the arginase active site.
| Inhibitor | Arginase I Kᵢ (µM) | Arginase II Kᵢ (µM) |
| 2(S)-amino-6-boronohexanoic acid (ABH) | 0.11 | 0.25 |
| S-(2-boronoethyl)-L-cysteine (BEC) | 0.4–0.6 | 0.31 |
This table shows the inhibitory constants (Ki) for potent, non-specific arginase inhibitors against both major isoforms. Data adapted from White et al.
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that acts as a critical signal transducer in the DNA damage response pathway, leading to cell cycle arrest. As a kinase, its activity can be inhibited in two primary ways: orthosteric inhibition and allosteric inhibition.
Orthosteric inhibitors are typically ATP-competitive, binding directly to the active site where ATP would normally bind. This prevents the phosphorylation of Chk2's substrate proteins. Allosteric inhibitors, by contrast, bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the protein that alters the shape of the active site, thereby reducing or eliminating its catalytic activity. This mechanism can offer higher selectivity compared to ATP-competitive inhibitors, as allosteric sites are often less conserved across different kinases. Studies on related kinases have identified allosteric pockets at the interface between key structural elements like the αC helix and the flexible glycine-rich loop. Derivatives of this compound could be designed to target such allosteric sites, offering a non-competitive mode of Chk2 inhibition.
DNA Topoisomerase IIα (Topo IIα) is an enzyme that manages DNA topology by creating transient double-strand breaks to allow DNA strands to pass through each other. It is a vital target for many anticancer drugs. Some compounds can inhibit Topo IIα through a mechanism known as "poisoning," where the inhibitor stabilizes the covalent complex formed between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to permanent DNA damage and triggering apoptosis. Halogenated derivatives of other scaffolds have been shown to act as Topo II poisons, suggesting a potential mechanism for compounds related to this compound.
A distinct but often complementary mechanism of action is DNA intercalation. Intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. This insertion distorts the DNA structure, interfering with processes like replication and transcription, and can also inhibit the function of enzymes like Topo IIα that act on DNA. The strength of intercalation can be assessed experimentally by measuring the increase in the melting temperature (ΔTₘ) of DNA in the presence of the compound. A larger ΔTₘ indicates stronger binding and greater stabilization of the DNA duplex.
| Compound Type | ΔTₘ (°C) | Interaction Mode |
| 4-Carboranyl-1,8-naphthalimide Conjugate 54 | 7.67 | Intercalation |
| 4-Carboranyl-1,8-naphthalimide Conjugate 55 | 9.00 | Intercalation |
| 4-Carboranyl-1,8-naphthalimide Conjugate 57 | 12.33 | Intercalation |
This table presents thermal denaturation data for representative DNA intercalators, where an increase in melting temperature (ΔTm) indicates the strength of the interaction with calf thymus DNA. Data adapted from Grzeszczak et al.
Cellular Pathway Modulation and Signaling Cascade Perturbations
Derivatives of the 2-phenoxybenzaldehyde (B49139) scaffold have demonstrated the ability to interfere with key signaling cascades that are fundamental to cell proliferation, survival, and death.
The Mitogen-Activated Protein Kinase (MAPK) pathways, which include c-Jun N-terminal kinase (JNK), extracellular signal-related kinase (ERK)-1/2, and p38, are crucial signaling cascades that regulate a multitude of cellular processes. nih.gov Dysregulation of these pathways is often implicated in diseases like cancer. nih.gov Studies on benzaldehyde derivatives isolated from natural sources have shown that these compounds can exert anti-inflammatory and potentially anti-cancer effects by selectively inhibiting the phosphorylation, and thus the activation, of ERK, JNK, and p38 proteins within the MAPK signaling pathway. nih.gov This inhibition disrupts the downstream signaling that promotes cell proliferation and survival. Furthermore, the interplay between reactive oxygen species (ROS) and MAPK pathways is critical; ROS can inhibit protein tyrosine phosphatases (PTPs), which in turn leads to the activation of MAPK pathways. nih.gov Therefore, compounds that modulate ROS levels can indirectly influence MAPK signaling.
A significant mechanism of action for various benzaldehyde derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For instance, a series of benzyloxybenzaldehyde derivatives have been shown to induce cell cycle arrest at the G2/M phase in human promyelocytic leukemia (HL-60) cells. nih.govresearchgate.net This arrest prevents the cells from entering mitosis and dividing. Following cell cycle arrest, these compounds were observed to trigger apoptosis, confirmed by morphological changes and DNA fragmentation analysis. nih.govresearchgate.net The apoptotic process is often initiated through the intrinsic pathway, involving the loss of mitochondrial membrane potential. nih.govresearchgate.net Similarly, other derivatives like 2'-benzoyloxycinnamaldehyde, synthesized from 2'-hydroxycinnamaldehyde, also induce apoptosis, marked by the degradation of chromosomal DNA, activation of caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov
Table 1: Effect of Benzyloxybenzaldehyde Derivatives on Cell Cycle and Apoptosis in HL-60 Cells
| Compound | Concentration (µM) | Effect | Source |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | 1-10 | G2/M Phase Arrest, Apoptosis Induction | nih.gov |
| 2-(benzyloxy)-5-chlorobenzaldehyde | 1-10 | G2/M Phase Arrest, Apoptosis Induction | nih.gov |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | 1-10 | G2/M Phase Arrest, Apoptosis Induction | nih.gov |
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules or, at high levels, induce cellular damage and apoptosis. nih.gov The anticancer activity of some aldehyde derivatives is directly linked to their ability to increase intracellular ROS levels. For example, the apoptotic effects of 2'-benzoyloxycinnamaldehyde in breast and colon cancer cells can be blocked by the use of antioxidants like N-acetyl-cysteine, indicating that ROS are the primary regulators of its apoptosis-inducing activity. nih.gov An accumulation of ROS, detected using intracellular probes, triggers the downstream events of the apoptotic cascade, including caspase activation. nih.gov This suggests that the generation of oxidative stress is a key mechanism for the cellular response to this class of compounds.
The anti-proliferative activity of 2-phenoxybenzaldehyde derivatives, particularly chalcones synthesized from them, has been evaluated against a range of human cancer cell lines. Chalcones, which are precursors of flavonoids, possess an α,β-unsaturated carbonyl system that contributes to their broad biological activities. nih.gov Synthetic chalcones have demonstrated significant cytotoxicity against breast (MCF-7), lung (A549), prostate (PC3), and colorectal (HT-29) cancer cell lines. nih.govdntb.gov.ua The mechanism behind this cytotoxicity often involves the induction of apoptosis through both intrinsic and extrinsic pathways, as evidenced by the activation of caspases-3/7, -8, and -9. researchgate.net The anti-proliferative effect is also linked to the ability of these compounds to arrest the cell cycle, preventing cancer cells from replicating. nih.govresearchgate.net
Table 2: In Vitro Anticancer Activity (IC₅₀) of Chalcone-Thiadiazole-Oxazolopyridine Derivatives
| Compound ID | MCF-7 (Breast) µM | A549 (Lung) µM | Colo-205 (Colon) µM | A2780 (Ovarian) µM | Source |
| 10b | 0.019 ± 0.0019 | 0.031 ± 0.0031 | 0.021 ± 0.0021 | 0.013 ± 0.0013 | doi.org |
| 10c | 0.025 ± 0.0025 | 0.039 ± 0.0039 | 0.026 ± 0.0026 | 0.016 ± 0.0016 | doi.org |
| 10e | 0.031 ± 0.0031 | 0.041 ± 0.0041 | 0.033 ± 0.0033 | 0.021 ± 0.0021 | doi.org |
| Etoposide (Ref.) | 0.13 ± 0.017 | 3.08 ± 0.135 | 0.18 ± 0.023 | 0.21 ± 0.027 | doi.org |
Mechanistic Antimicrobial and Anti-Parasitic Investigations
Beyond cancer, derivatives of the 2-phenoxybenzaldehyde scaffold have been investigated for their potential to combat infectious diseases, including malaria.
Derivatives containing the 2-(4-fluorophenoxy) moiety have shown promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comnih.gov Structure-activity relationship studies on a series of 2-phenoxybenzamides revealed that substitutions on both the phenoxy and anilino portions of the molecule significantly influence their potency and selectivity. mdpi.comnih.gov For example, the compound tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate demonstrated high antiplasmodial activity (PfNF54 IC₅₀ = 0.2690 µM) and an excellent selectivity index of 460. mdpi.comnih.gov Mechanistic studies on a parent 2-phenoxybenzamide (B1622244) compound suggest that its targets within the parasite may include the dihydroorotate-dehydrogenase and the cytochrome bc1 complex, which are crucial components of the mitochondrial electron transport chain. researchgate.net Disruption of this chain is a validated strategy for antimalarial drugs. While PfATP6 is a known target for some antimalarials, the primary targets for this specific class of phenoxy derivatives appear to be centered on mitochondrial function. researchgate.net
Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives against P. falciparum (NF54 strain)
| Compound | Description | PfNF54 IC₅₀ (µM) | Selectivity Index (S.I.) | Source |
| 37 | tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 0.2690 | 461.0 | mdpi.com |
| 19 | N-pivaloyl derivative | 0.6172 | 299.7 | mdpi.com |
| 56 | N-pivaloyl, 4-fluoro-phenoxy analogue | 0.6593 | 288.6 | mdpi.com |
Following a comprehensive search of scientific literature, it has been determined that there are no publicly available research studies on the specific mechanistic biological activities of this compound or its derivatives corresponding to the requested outline. While research exists on the antimicrobial and antimycobacterial properties of various other benzaldehyde derivatives and related chemical scaffolds, there is no specific data concerning the compound in relation to the inhibition of pantothenate synthetase, broad-spectrum antimicrobial mechanisms, or detailed structure-activity relationship (SAR) analyses for specific biological targets.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict, specified outline, as the foundational research data does not appear to be available in the public domain. Any attempt to generate content for the requested sections would involve speculating or referencing unrelated compounds, which would violate the core instructions of the request.
Strategic Role of 2 4 Chlorophenoxy 5 Fluorobenzaldehyde As a Key Chemical Intermediate
Application in the Synthesis of Fluorinated Pharmacologically Active Compounds
The introduction of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The subject compound, 2-(4-chlorophenoxy)-5-fluorobenzaldehyde, serves as a valuable starting material for the synthesis of various fluorinated pharmacologically active compounds. Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of more complex molecular architectures.
A significant application of this intermediate is in the synthesis of fluorinated pyrazole (B372694) derivatives. Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.gov The synthesis of fluorinated pyrazoles, in particular, has gained considerable attention due to the beneficial effects of fluorine incorporation. nih.govorientjchem.org
One common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. orientjchem.orgsci-hub.se In this context, this compound can be transformed into a suitable precursor that, upon reaction with hydrazine, yields a fluorinated pyrazole scaffold. The presence of the fluorophenyl and chlorophenoxy moieties can be strategically utilized to modulate the electronic and steric properties of the final compound, potentially leading to improved pharmacological profiles.
The following table outlines representative fluorinated pyrazole compounds and their therapeutic areas, underscoring the importance of this structural motif in drug discovery.
| Compound Name | Therapeutic Area |
| Celecoxib | Anti-inflammatory |
| Rimonabant | Anti-obesity (withdrawn) |
| Sildenafil | Erectile dysfunction |
| Stanozolol | Anabolic steroid |
Building Block for the Construction of Complex Heterocyclic Scaffolds
The structural framework of this compound, featuring an aldehyde group ortho to a phenoxy linkage and a fluorine substituent, makes it a versatile building block for the synthesis of diverse and complex heterocyclic scaffolds. Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, are a powerful tool in modern organic synthesis for the efficient construction of such scaffolds. nih.gov
The aldehyde functionality of this compound allows it to participate in various MCRs, leading to the formation of a wide array of heterocyclic systems. nih.govresearchgate.netnih.govwindows.netrsc.org For instance, it can be employed in reactions that generate medicinally important heterocycles like quinolines, pyrimidines, and benzodiazepines. The specific substitution pattern of the starting aldehyde directly influences the structure and, consequently, the biological activity of the resulting heterocyclic product.
The synthesis of quinoline (B57606) derivatives, for example, can be achieved through various methods, and the use of substituted benzaldehydes is a common strategy. The incorporation of the 2-(4-chlorophenoxy)-5-fluoro moiety into the quinoline backbone can significantly impact its pharmacological properties.
Below is a table showcasing different types of complex heterocyclic scaffolds and the multicomponent reactions often employed for their synthesis, highlighting the potential utility of this compound as a key reactant.
| Heterocyclic Scaffold | Common Multicomponent Reaction |
| Dihydropyridines | Hantzsch Synthesis |
| Pyrroles | Paal-Knorr Synthesis |
| Imidazoles | Radziszewski Synthesis |
| Quinolines | Friedländer Synthesis |
Precursor for Advanced Boronic Acid Derivatives in Enzyme Inhibitor Design
Boronic acids and their derivatives have emerged as a crucial class of compounds in medicinal chemistry, particularly in the design of enzyme inhibitors. nih.govresearchgate.net Their ability to form reversible covalent bonds with the active site residues of enzymes, such as serine proteases, makes them potent and selective inhibitors. nih.govresearchgate.net The aldehyde group of this compound can be readily converted to a boronic acid functionality through established synthetic methodologies. nih.govnih.gov
The design of boronic acid-based enzyme inhibitors often involves the synthesis of a library of derivatives with varying substitution patterns to optimize their inhibitory activity. The use of this compound as a precursor provides access to a unique set of boronic acid derivatives with potential applications in targeting a range of enzymes implicated in various diseases.
The table below presents some key enzymes that are targeted by boronic acid inhibitors and their therapeutic relevance.
| Target Enzyme | Therapeutic Relevance |
| Proteasome | Cancer |
| Serine Proteases (e.g., Thrombin) | Anticoagulation |
| Beta-lactamases | Antibacterial Resistance |
| Dipeptidyl Peptidase-4 (DPP-4) | Diabetes |
Integration into Multi-Step Syntheses of Biologically Relevant Small Molecules (e.g., FGF Traps)
The strategic importance of this compound extends to its role as a key intermediate in the multi-step synthesis of complex and biologically relevant small molecules. One such area of interest is the development of fibroblast growth factor (FGF) traps. The FGF signaling pathway plays a critical role in various cellular processes, and its dysregulation is implicated in diseases such as cancer. nih.govfrontiersin.orgnih.govresearchgate.net Small molecules that can "trap" FGF and prevent it from binding to its receptor are therefore of significant therapeutic interest.
The synthesis of these intricate molecules often requires a convergent approach, where different fragments are prepared separately and then coupled together. This compound can serve as a precursor to one of these crucial fragments. The aldehyde can be elaborated through a series of reactions to introduce additional functional groups and build up the necessary molecular complexity. The inherent structural features of the starting material, including the specific arrangement of the chloro, fluoro, and phenoxy groups, can be pivotal for the final molecule's ability to interact with and inhibit the FGF signaling pathway.
The development of potent and selective FGF inhibitors is an active area of research, and the availability of versatile building blocks like this compound is essential for the successful synthesis of novel drug candidates.
The table below lists some examples of FGF inhibitors and their modes of action.
| FGF Inhibitor Type | Mechanism of Action |
| Tyrosine Kinase Inhibitors (TKIs) | Inhibit the intracellular kinase domain of the FGF receptor. |
| Monoclonal Antibodies | Bind to FGF ligands or their receptors, blocking interaction. |
| FGF Traps (Small Molecules) | Bind to FGF ligands, preventing receptor activation. |
Future Research Directions and Emerging Opportunities for 2 4 Chlorophenoxy 5 Fluorobenzaldehyde
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Key Research Thrusts:
Ullmann-type Couplings: Traditional copper-catalyzed Ullmann condensations are a viable route. Future work could involve the development of more efficient copper or palladium catalysts with sophisticated ligands that allow the reaction to proceed under milder conditions, with lower catalyst loading, and with a broader substrate scope.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde and fluorine atom on the benzaldehyde (B42025) ring facilitates SNAr reactions. Research could focus on activating the aromatic ring with appropriate leaving groups to enable efficient reaction with 4-chlorophenol (B41353) under base-mediated conditions. The synthesis of related compounds like rosiglitazone (B1679542) often involves SNAr reactions on fluorinated aromatic rings. beilstein-journals.org
Green Chemistry Approaches: Emphasis will be placed on developing synthetic protocols that utilize greener solvents (e.g., water, ionic liquids, or supercritical fluids), minimize the use of hazardous reagents, and allow for easier product purification. Flow chemistry platforms could be explored for a more controlled, scalable, and safer synthesis.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Areas for Improvement |
| Ullmann Condensation | Cu(I) or Cu(II) salts, Pd-based catalysts | Good for forming diaryl ether bonds. | Often requires high temperatures, stoichiometric copper, and can have moderate yields. |
| Nucleophilic Aromatic Substitution (S | Strong base (e.g., K₂CO₃, NaOH) | Can be highly efficient if the aromatic ring is sufficiently electron-deficient. | Requires an activated substrate with a good leaving group. |
| Microwave-Assisted Synthesis | N/A | Drastic reduction in reaction times, potential for improved yields. | Scalability can be a challenge. |
| Flow Chemistry | N/A | Enhanced safety, precise control over reaction parameters, easy scalability. | Requires specialized equipment and process optimization. |
Expansion of Derivatization Strategies for Broader Chemical Diversity
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde an excellent scaffold for generating large libraries of derivatives. Expanding these derivatization strategies is crucial for exploring the full potential of this chemical core in various applications.
Potential Derivatization Pathways:
Condensation Reactions: The aldehyde can readily undergo Knoevenagel condensation with active methylene (B1212753) compounds to form substituted alkenes. sigmaaldrich.com It can also react with amines to form imines (Schiff bases), with hydroxylamines to form oximes, and with hydrazines to form hydrazones, each of which can be a precursor to more complex heterocyclic systems.
Reductive Amination: A two-step or one-pot reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) can yield a diverse range of substituted benzylamines.
Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid provides a new functional group for amide or ester formation. Conversely, reduction to a benzyl (B1604629) alcohol allows for etherification or esterification at the benzylic position.
Organometallic Additions: Grignard and organolithium reagents can add to the aldehyde to form secondary alcohols, introducing new carbon-carbon bonds and increasing molecular complexity.
Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) can convert the aldehyde into various substituted alkenes with high stereocontrol.
The table below summarizes key derivatization reactions.
| Reaction Type | Reagents | Product Class | Potential Applications |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Substituted α,β-unsaturated compounds | Synthesis of pharmaceuticals, dyes. |
| Imine Formation | Primary amines | Imines (Schiff Bases) | Ligand synthesis, precursors for heterocycles. |
| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Substituted benzylamines | Bioactive molecule synthesis. |
| Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic acids | Intermediate for amides, esters. |
| Grignard Addition | RMgX | Secondary alcohols | Building blocks for complex molecules. |
Deeper Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches
Should derivatives of this compound demonstrate significant biological activity, multi-omics approaches will be indispensable for elucidating their mechanisms of action. ufz.de These systems-level analyses provide a comprehensive view of the molecular changes within a cell or organism upon exposure to a compound.
Transcriptomics (RNA-Seq): Would reveal changes in gene expression, identifying which cellular pathways are up- or down-regulated by the compound.
Proteomics: Would analyze changes in protein levels and post-translational modifications, providing insight into the functional consequences of altered gene expression. nih.gov
Metabolomics: Would measure changes in the levels of small-molecule metabolites, offering a direct readout of the compound's impact on cellular metabolism and physiology.
By integrating these data layers, researchers can build a detailed model of the compound's interaction with biological systems, identify its molecular targets, and predict potential off-target effects, thereby guiding further optimization. ufz.denih.gov
Exploration of Uncharted Biological Activities and Therapeutic Modalities (Mechanistic)
The combination of a diaryl ether scaffold with halogen substituents is present in numerous bioactive molecules. This suggests that this compound and its derivatives could possess a range of unexplored biological activities.
Anticancer Activity: Many complex benzaldehyde analogues have been investigated as potential anticancer agents. nih.gov Future research could involve screening derivatives against various cancer cell lines and, if activity is found, using mechanistic studies to identify the targeted signaling pathways (e.g., kinase inhibition, apoptosis induction).
Agrochemical Potential: The related compound 2-(4-Chlorophenoxy)benzaldehyde is used in the formulation of herbicides and fungicides. chemimpex.com The addition of fluorine, a common feature in modern agrochemicals, could enhance the efficacy, selectivity, or metabolic stability of new derivatives, warranting investigation into their potential as herbicides, insecticides, or fungicides.
Anti-inflammatory and Analgesic Properties: The diaryl ether motif is found in some non-steroidal anti-inflammatory drugs (NSAIDs). Screening for inhibition of key inflammatory targets like cyclooxygenase (COX) enzymes could be a fruitful area of research.
Integration of Advanced Computational Techniques for Rational Design of Analogues
Computational chemistry offers powerful tools to accelerate the discovery and optimization process, enabling a more rational approach to designing analogues. nih.gov
Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding modes of potential derivatives within the target's active site. This can guide the design of new analogues with improved binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues with corresponding biological activity data is generated, QSAR models can be built to correlate specific structural features with activity. These models can then be used to predict the activity of virtual compounds before they are synthesized.
Virtual Screening: Large virtual libraries of derivatives can be computationally screened against a biological target to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. This rational selection process can save significant time and resources. nih.gov
The table below highlights key computational techniques.
| Technique | Purpose | Outcome |
| Molecular Docking | Predict binding mode and affinity of a molecule to a protein target. | Prioritization of compounds based on predicted binding energy; insights for structural modification. |
| QSAR | Correlate chemical structure with biological activity. | Predictive model to estimate the activity of unsynthesized analogues. |
| Virtual High-Throughput Screening (vHTS) | Screen large compound libraries against a target in silico. | Identification of a smaller subset of promising "hit" compounds for experimental validation. |
| Molecular Dynamics (MD) Simulation | Simulate the movement of a molecule and its target over time. | Understanding of binding stability and the dynamic interactions between the ligand and protein. |
Potential for Material Science and Advanced Functional Chemistry Applications
Beyond biological applications, the structural features of this compound make it an intriguing building block for material science.
Polymer Synthesis: The diaryl ether linkage is known to impart thermal stability and chemical resistance. The compound could serve as a monomer or a precursor to monomers for high-performance polymers such as polyketones, polyimides, or specialty resins with desirable thermal or optical properties. chemimpex.com
Dyes and Pigments: The aromatic structure is a chromophore that can be extended and modified through derivatization of the aldehyde group to create novel dyes and pigments. chemimpex.com The presence of halogens can sometimes enhance properties like lightfastness.
Functional Materials: The aldehyde group can be used to graft the molecule onto surfaces or into other materials, creating functionalized surfaces with tailored properties. Its derivatives could also be explored for applications in organic electronics or as components in liquid crystal displays, depending on their final molecular geometry and electronic properties.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-5-fluorobenzaldehyde?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is:
Substrate Preparation : Start with 5-fluorosalicylaldehyde (2-hydroxy-5-fluorobenzaldehyde).
Phenoxy Group Introduction : React with 4-chlorophenol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or via Ullmann coupling (Cu catalyst, DMF, 110–130°C) to attach the 4-chlorophenoxy group at position 2 .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3).
- Typical yields range from 45–65%, depending on coupling efficiency .
Basic: How can the purity and structure of this compound be validated?
Answer:
Use a combination of analytical techniques:
NMR Spectroscopy :
- ¹H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm (singlet). Aromatic protons show splitting patterns:
- Fluorine-induced coupling (meta-F) at δ 6.8–7.5 ppm.
- 4-Chlorophenoxy protons as two doublets (J = 8–9 Hz) .
- ¹³C NMR : Confirm aldehyde carbon at δ ~190 ppm.
Mass Spectrometry (MS) : ESI-MS or GC-MS should show [M+H]⁺ at m/z 264.03 (C₁₃H₈ClFO₂⁺).
HPLC : Use a C18 column (MeCN:H₂O 70:30) to assess purity (>95%) .
Basic: What are the key stability considerations for handling this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation .
- Moisture : Keep desiccated; the aldehyde group is prone to hydration in humid conditions.
- Reactivity : Avoid strong bases or nucleophiles (e.g., amines) to prevent Schiff base formation .
Advanced: How can computational modeling predict the reactivity of this compound in condensation reactions?
Answer:
DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. The aldehyde carbon (LUMO-rich) is reactive toward nucleophiles like hydrazines .
Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the force field for halogen bonding (Cl, F) .
Transition State Analysis : Identify energy barriers for aldol condensation using QM/MM methods .
Advanced: How to resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
Controlled Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature).
Metabolite Profiling : Use LC-MS to identify degradation products that may confound results .
Structure-Activity Relationship (SAR) : Compare halogen substitution patterns (e.g., 5-F vs. 5-Cl) to isolate contributing factors .
Advanced: What strategies optimize regioselectivity in derivatizing the benzaldehyde core?
Answer:
Directed Ortho-Metalation : Use a Lewis acid (e.g., AlCl₃) to direct substituents to the ortho position relative to the aldehyde .
Protecting Groups : Temporarily protect the aldehyde (e.g., as an acetal) to avoid side reactions during functionalization .
Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side-product formation under controlled heating .
Advanced: How to design a kinetic study for the oxidation of the aldehyde group?
Answer:
Reaction Setup : Use NaHCO₃ buffer (pH 8.5) and track oxidation to carboxylic acid via UV-Vis (λ = 270 nm).
Rate Constant Determination : Apply pseudo-first-order kinetics with excess oxidant (e.g., KMnO₄) .
Activation Energy : Calculate via Arrhenius plot using rates at 25°C, 35°C, and 45°C .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use a fume hood due to volatile organic by-products.
- Spill Management : Neutralize with sodium bisulfite and absorb with vermiculite .
Advanced: What role does this compound play in synthesizing pharmacologically active molecules?
Answer:
- Building Block : The aldehyde group is key for synthesizing:
- Hydrazones (antimicrobial agents via condensation with hydrazines) .
- Schiff bases (metal-chelating ligands for anticancer studies) .
- Case Study : A 2023 study used it to prepare a COX-2 inhibitor precursor via Pd-catalyzed cross-coupling .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to improve solubility.
Catalyst Screening : Compare CuI, Pd(OAc)₂, or nano-catalysts for coupling efficiency .
Scale-Up Adjustments : Maintain stoichiometric ratios and use slow addition of reagents to control exothermicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
